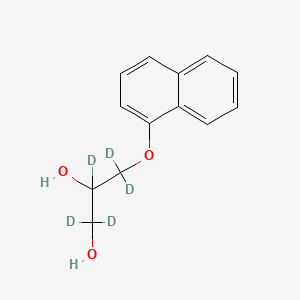

Propranolol glycol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H14O3 |

|---|---|

Poids moléculaire |

223.28 g/mol |

Nom IUPAC |

1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |

InChI |

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |

Clé InChI |

BYNNMWGWFIGTIC-QJHRKUAUSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |

Origine du produit |

United States |

Foundational & Exploratory

Propranolol Glycol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol glycol-d5 is the deuterated form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. As a stable isotope-labeled internal standard, it plays a critical role in the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical applications of this compound, with a focus on its utility in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is characterized by the incorporation of five deuterium atoms into the glycol sidechain of the propranolol metabolite. This isotopic labeling results in a distinct mass shift, enabling its use as an ideal internal standard for mass spectrometry-based analytical methods.

Data Presentation: Quantitative Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-(naphthalen-1-yloxy)propane-1,2-diol-d5 | N/A |

| CAS Number | 69533-57-9 | [1] |

| Molecular Formula | C₁₃H₉D₅O₃ | [1] |

| Molecular Weight | 223.28 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Isotopic Purity | >98% (Typical for commercial standards) | N/A |

| Solubility | Soluble in DMSO and Methanol |

Synthesis and Isotopic Labeling

While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible synthetic route can be inferred from the established synthesis of propranolol and its metabolites, combined with standard deuterium labeling techniques. The synthesis would likely involve the use of a deuterated precursor for the glycol sidechain.

A potential synthetic pathway could start from 1-naphthol and a deuterated epoxide, such as (R/S)-3-(allyloxy-d5)-1,2-epoxypropane. The reaction of 1-naphthol with this deuterated epoxide would yield the deuterated propranolol precursor, which can then be converted to this compound through established metabolic pathways in vitro or via further chemical synthesis.[2]

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the quantification of propranolol and its metabolites in human plasma.

Quantitative Analysis of Propranolol and Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard) in methanol.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Propranolol: m/z 260.2 → 116.1

-

Propranolol Glycol: m/z 219.1 → 145.1

-

This compound (IS): m/z 224.1 → 145.1

-

-

Collision Energy: Optimized for each transition.

-

Source Temperature: 500 °C.

Mandatory Visualizations

Logical Relationship: Role as an Internal Standard

Caption: Workflow for quantitative analysis using this compound.

Experimental Workflow: LC-MS/MS Bioanalysis

Caption: Step-by-step LC-MS/MS bioanalytical workflow.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope label ensures high accuracy and precision in the quantification of propranolol and its metabolites. While detailed information on its synthesis and some physical properties remains limited in publicly accessible literature, its application as an internal standard is well-established and critical for robust bioanalytical method development. This guide provides a foundational understanding of its chemical properties and a practical framework for its use in a research setting.

References

- 1. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]

- 2. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Propranolol Glycol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Propranolol Glycol-d5, an important deuterated metabolite of the widely used beta-blocker, Propranolol. This document details a plausible synthetic route, outlines key experimental protocols, and presents expected analytical data for the characterization of the target molecule.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular diseases. Its metabolism is extensive, with Propranolol Glycol (3-(1-naphthyloxy)-1,2-propanediol) being one of its major metabolites. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide outlines a detailed methodology for the synthesis and characterization of this compound, providing researchers with the necessary information for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-naphthol and a commercially available deuterated C3-epoxy synthon. The proposed synthetic pathway is illustrated below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Epoxy-3-(1-naphthyloxy)propane-d5

This step involves the Williamson ether synthesis between 1-naphthol and a deuterated epichlorohydrin equivalent, which can be prepared from commercially available deuterated glycerol or propanediol derivatives. A more direct approach is the reaction of 1-naphthol with deuterated epichlorohydrin.

-

Materials:

-

1-Naphthol

-

(R,S)-Epichlorohydrin-d5

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Brine solution

-

-

Procedure:

-

To a solution of 1-naphthol (1.0 eq) and (R,S)-epichlorohydrin-d5 (1.4 eq) in dioxane, add a solution of sodium hydroxide (1.2 eq) in water.

-

Reflux the mixture for 3 hours, during which a precipitate of sodium chloride will form.

-

After cooling to room temperature, evaporate the dioxane under reduced pressure.

-

Extract the remaining aqueous solution twice with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 as an oil. The product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This step involves the acid-catalyzed hydrolysis of the epoxide ring of 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 to yield the desired diol.

-

Materials:

-

1,2-Epoxy-3-(1-naphthyloxy)propane-d5

-

Sulfuric acid (H₂SO₄), dilute solution (e.g., 0.1 M)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve the crude 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 (1.0 eq) in a suitable solvent like a mixture of acetone and water.

-

Add a catalytic amount of dilute sulfuric acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Data Presentation

| Parameter | Expected Value for this compound | Reference Value for Propranolol Glycol |

| Molecular Formula | C₁₃H₉D₅O₃ | C₁₃H₁₄O₃ |

| Molecular Weight | 223.28 g/mol | 218.25 g/mol |

| Mass Spectrometry (EI) | M⁺ at m/z 223 | M⁺ at m/z 218[1] |

| Key fragments at m/z 144, 115 | Key fragments at m/z 144, 115[1] | |

| ¹H NMR | Aromatic protons, methine proton | Aromatic protons, methine proton, |

| (signals will be present) | methylene protons, hydroxyl protons | |

| Methylene and some methine protons | (all signals present) | |

| (signals will be absent or reduced) | ||

| ¹³C NMR | Signals for all 13 carbons expected | Signals for all 13 carbons expected |

| Purity (by HPLC) | >98% | >98% |

Analytical Methods

Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 223, which is 5 units higher than the non-deuterated analog (m/z 218)[1]. The fragmentation pattern is expected to be similar to the non-deuterated compound, with major fragments corresponding to the naphthyloxy moiety (m/z 144) and subsequent fragmentations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum will confirm the presence of the aromatic protons of the naphthalene ring and the remaining proton on the glycerol backbone. The signals corresponding to the five deuterated positions on the propylene glycol chain will be absent or significantly reduced in intensity.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show all 13 carbon signals. The signals for the deuterated carbons may show a slight upfield shift and may appear as multiplets due to C-D coupling.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Method: A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) can be used. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 290 nm).

Experimental Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and utilizes commercially available starting materials. The outlined analytical methods will ensure the structural confirmation and purity assessment of the final product. This guide is intended to be a valuable resource for researchers and scientists involved in drug metabolism studies and the development of analytical methods for propranolol and its metabolites.

References

Propranolol Glycol-d5: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Propranolol glycol-d5 is the deuterium-labeled form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, and detailed experimental protocols for its use in research, particularly in mass spectrometry-based applications.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of propranolol glycol. The incorporation of five deuterium atoms into the molecule increases its molecular weight, allowing for its clear differentiation from the endogenous, non-labeled analyte in mass spectrometric analysis. This property is fundamental to its application as an internal standard, ensuring precise and accurate quantification by correcting for variations in sample preparation and instrument response.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉D₅O₃ | N/A |

| Molecular Weight | 223.28 g/mol | N/A |

| Chemical Structure | 3-(1-Naphthyloxy)-1,2-propanediol-d5 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, acetonitrile, DMSO | N/A |

Metabolic Fate of Propranolol and the Role of Propranolol Glycol

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. Propranolol glycol is a product of the side-chain oxidation pathway. Understanding this metabolic cascade is crucial for researchers studying the pharmacokinetics of propranolol.

A study on the metabolism of side-chain deuterated propranolol-d5 revealed its conversion to propranolol-diol-d4.[1] This finding indicates that the deuterium labels on the glycol side-chain are largely retained during this metabolic transformation, further validating the use of this compound as a reliable internal standard for tracking this specific metabolic route.

References

Propranolol Glycol-d5: A Technical Guide for Researchers

CAS Number: 69533-57-9

This technical guide provides an in-depth overview of Propranolol glycol-d5, a deuterated metabolite of the widely used beta-blocker, propranolol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and application in analytical methodologies.

Chemical and Physical Properties

This compound is the isotopically labeled form of Propranolol glycol, a known metabolite of propranolol.[1][2] The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[3]

Table 1: Chemical and Physical Properties of this compound and Propranolol Glycol

| Property | This compound | Propranolol Glycol |

| CAS Number | 69533-57-9[4][5] | 36112-95-5[6][7] |

| Molecular Formula | C₁₃H₉D₅O₃[4] | C₁₃H₁₄O₃[6][7] |

| Molecular Weight | 223.28 g/mol [4] | 218.25 g/mol [6][7] |

| Synonyms | - | 3-(alpha-Naphthoxy)-1,2-propanediol, Propanolol glycol[6] |

Synthesis of Propranolol Metabolites

Logical Workflow for the Synthesis of Propranolol Metabolites

Caption: A generalized workflow for the chemical synthesis of propranolol glycol metabolites.

Metabolism of Propranolol

Propranolol undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including Propranolol glycol.[9] The primary metabolic pathways are ring oxidation, side-chain oxidation, and glucuronidation.[10] The formation of Propranolol glycol is a result of the side-chain oxidation pathway. Understanding these metabolic pathways is crucial for pharmacokinetic and drug interaction studies.

Propranolol Metabolism Pathway

Caption: Major metabolic pathways of Propranolol.

Mechanism of Action of Propranolol and Signaling Pathways

Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[10] This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, blood pressure, and cardiac contractility. The downstream signaling pathways affected by propranolol include the canonical Gs/cAMP/PKA pathway and the β-arrestin-mediated MAPK pathway.[11]

Propranolol Signaling Pathway

Caption: Simplified signaling pathways affected by Propranolol.

Analytical Methodology: Use as an Internal Standard

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of propranolol and its metabolites in biological matrices.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of the method.

Experimental Protocol: LC-MS/MS Quantification of Propranolol and Metabolites

While a specific protocol detailing the use of this compound is not publicly available, a general methodology for the analysis of propranolol and its metabolites using a deuterated internal standard can be outlined. An LC-MS/MS method for the quantification of 18 β-blockers, including propranolol, utilized propranolol-d7 as an internal standard.[12]

Table 2: General LC-MS/MS Parameters for Propranolol Analysis

| Parameter | Description |

| Sample Preparation | Protein precipitation or liquid-liquid extraction of plasma/urine samples.[13][14] |

| Internal Standard | Addition of a known concentration of this compound. |

| Chromatography | Reversed-phase C18 column.[13][14] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][14] |

| Ionization | Positive electrospray ionization (ESI+).[14] |

| Detection | Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for the analyte and the internal standard.[12] |

Experimental Workflow for Bioanalytical Quantification

Caption: A typical workflow for the quantification of propranolol metabolites using a deuterated internal standard.

Method Validation Parameters

A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent response in different biological matrices. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Conclusion

This compound is an essential tool for researchers and scientists involved in the development and analysis of propranolol. Its use as an internal standard in LC-MS/MS methods ensures the generation of accurate and reliable pharmacokinetic and metabolic data. This technical guide provides a foundational understanding of its properties, the metabolic context of its parent compound, and the principles of its application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. propranolol glycol | 36112-95-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Propranolol Glycol-d5: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Propranolol glycol-d5, an isotopic-labeled version of a primary metabolite of the widely used beta-blocker, Propranolol. This document is intended to serve as a resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of Propranolol glycol and its deuterated analog, this compound. Data for the deuterated form is limited; therefore, properties are often inferred from the non-deuterated parent compound.

Table 1: General and Physical Properties

| Property | Propranolol Glycol | This compound | Data Source |

| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₉D₅O₃ | [1] |

| Molecular Weight | 218.25 g/mol | 223.28 g/mol | Inferred from Formula |

| CAS Number | 36112-95-5 | 69533-57-9 | [1][2] |

| Predicted Boiling Point | 437.7 ± 25.0 °C | Not Available | [3] |

| Predicted pKa | 13.48 ± 0.20 | Not Available | [3] |

| Predicted Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) | Not Available | [3] |

Table 2: Spectroscopic and Chromatographic Data

| Property | Value/Description | Data Source |

| Mass Spectrometry (GC-MS of Propranolol Glycol) | Major fragments at m/z 144 (base peak), 218, 115, 145, 116. | [1] |

| HPLC Retention | Can be analyzed by reverse-phase HPLC; specific retention time is method-dependent. | [4][5] |

Mechanism of Action: Propranolol Signaling Pathway

Propranolol, the parent drug of Propranolol glycol, is a non-selective beta-adrenergic receptor antagonist.[][7][8] It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[][7][8][9] This blockade leads to reduced heart rate, myocardial contractility, and blood pressure.[8] The signaling cascade initiated by beta-adrenergic receptor activation, and its inhibition by Propranolol, is a cornerstone of its therapeutic effect.

Experimental Protocols

The characterization and quantification of this compound in biological matrices typically involve a combination of chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for separating Propranolol glycol from the parent drug and other metabolites.

-

Objective: To achieve chromatographic separation of Propranolol, its metabolites, and the deuterated internal standard.

-

Typical Column: A C18 reverse-phase column is commonly used.[10][11]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) is typical.[5][10] The gradient or isocratic elution profile would be optimized to ensure adequate resolution.

-

Detection: UV detection is often employed, with a wavelength set around 270-290 nm.[5][11] For higher sensitivity and specificity, coupling to a mass spectrometer is preferred.

-

Sample Preparation: Plasma or other biological samples typically require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The resulting supernatant can then be injected into the HPLC system.

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the sensitivity and specificity required for the definitive identification and quantification of this compound.

-

Objective: To confirm the identity and quantify the concentration of this compound.

-

Ionization: Electrospray ionization (ESI) in positive mode is a common technique for this class of compounds.[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for this compound and monitoring for a unique product ion.

-

Precursor Ion (Q1): This would be the protonated molecule of this compound, [M+H]⁺.

-

Product Ion (Q3): A characteristic fragment ion generated through collision-induced dissociation.

-

-

Internal Standard: this compound itself is an ideal internal standard for the quantification of endogenous Propranolol glycol, as its chemical and physical properties are nearly identical, but it is distinguishable by mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to confirm the structure of Propranolol glycol and the position of deuterium labeling in this compound.

-

Objective: Structural elucidation and confirmation of isotopic labeling.

-

Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used.[12][13]

-

Analysis: The ¹H-NMR spectrum of Propranolol glycol would show characteristic signals for the aromatic protons of the naphthyl group, as well as signals for the aliphatic protons of the propanediol chain.[14] In the spectrum of this compound, the absence or significant reduction of signals corresponding to the positions of deuterium incorporation would confirm the isotopic labeling.

Conclusion

This compound is an essential tool for pharmacokinetic and metabolic studies of Propranolol. While comprehensive experimental data on the deuterated form is not widely published, its properties can be reliably inferred from its non-deuterated counterpart. The analytical methods described herein, particularly LC-MS/MS, provide the necessary framework for its accurate and sensitive quantification in complex biological matrices. This guide serves as a foundational resource for scientists engaged in the development and analysis of Propranolol and its metabolites.

References

- 1. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]

- 3. propranolol glycol CAS#: 36112-95-5 [m.chemicalbook.com]

- 4. Measurement of propranolol, 4-hydroxypropranolol and propranolol glycol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]

- 7. Propranolol - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - US [thermofisher.com]

Propranolol Glycol-d5: A Technical Overview of its Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of Propranolol glycol-d5, a deuterated analog of a propranolol metabolite. This document is intended to serve as a comprehensive resource, offering detailed data, experimental context, and a clear visualization of the compound's molecular structure for professionals in the fields of pharmaceutical research and development.

Data Presentation

The molecular weights of this compound and its related compounds are summarized in the table below. This allows for a straightforward comparison of the mass contribution of the deuterated glycol moiety.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Propranolol | C₁₆H₂₁NO₂ | 259.34[1][2] |

| Propranolol Glycol | C₁₃H₁₄O₃ | 218.25 |

| This compound | C₁₃H₉D₅O₃ | 223.28 |

| Glycerol-d5 | C₃H₃D₅O₃ | 97.12[3][4][5][6] |

Molecular Composition and Deuteration

Propranolol glycol is a metabolite of the beta-blocker propranolol. The deuterated version, this compound, is synthesized to incorporate five deuterium atoms into the glycol portion of the molecule. This isotopic labeling is a critical tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

The structural relationship and the incremental increase in molecular weight due to deuteration can be visualized as follows:

References

Propranolol Glycol-d5: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling considerations for Propranolol glycol-d5. Given the limited direct data on the deuterated glycol metabolite, this guide synthesizes information from its parent compound, propranolol, and general principles for handling deuterated substances. All personnel handling this compound should be adequately trained in laboratory safety and chemical handling procedures.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Its metabolism is extensive, with one of the metabolites being propranolol glycol. This compound is a deuterated analog of this metabolite, valuable in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methods. The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise quantification and differentiation from the endogenous, non-labeled compound. While specific safety data for this compound is scarce, a conservative approach based on the toxicological profile of propranolol and the GHS classification of propranolol glycol is essential.

Physical and Chemical Properties

| Property | Propranolol | Propranolol Glycol |

| Molecular Formula | C₁₆H₂₁NO₂ | C₁₃H₁₄O₃ |

| Molecular Weight | 259.34 g/mol | 218.25 g/mol |

| CAS Number | 525-66-6 | 36112-95-5 |

| Appearance | White crystalline powder | Data not available |

| Solubility | Soluble in water | Data not available |

| Melting Point | 163-165 °C | Data not available |

Safety and Handling

The handling of this compound requires adherence to standard laboratory safety protocols. The following guidelines are based on the safety data for propranolol hydrochloride and general best practices for handling deuterated and potentially hazardous compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that propranolol glycol is classified as toxic in contact with skin, ensure gloves are inspected before use and changed frequently.[1]

-

Body Protection: A laboratory coat should be worn. For operations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is recommended for all weighing and solution preparation steps to minimize inhalation exposure.

Storage

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Spills and Waste Disposal

-

In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and carefully collect it into a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information

While specific toxicological data for this compound is unavailable, the information for propranolol and the GHS classification for propranolol glycol provide a basis for risk assessment. Propranolol overdose can lead to severe cardiovascular and central nervous system effects.[2]

| Substance | GHS Classification | LD50 Data |

| Propranolol | Harmful if swallowed. | Oral (rat): 466 mg/kg[3][4]Oral (mouse): 320 mg/kg[3][5] |

| Propranolol Glycol | Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)[1][6] | Data not available |

Metabolism of Propranolol

Propranolol undergoes extensive hepatic metabolism through several pathways, including ring oxidation, side-chain oxidation, and glucuronidation. Propranolol glycol is a product of the side-chain oxidation pathway. The major metabolic routes are illustrated in the diagram below.

Experimental Protocols

General Handling of Deuterated Compounds

Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange, which can compromise their isotopic purity. To maintain the integrity of this compound, the following precautions should be taken:

-

Minimize exposure to moisture: Handle the compound in a dry atmosphere, such as a glove box or under an inert gas (e.g., argon or nitrogen).

-

Use dry equipment: All glassware and utensils should be thoroughly dried before use.

-

Use deuterated solvents: When preparing solutions, use appropriate deuterated solvents to prevent H-D exchange.

-

Storage: Store in a desiccator to protect from atmospheric moisture.

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting.

Conclusion

This compound is a valuable tool for researchers. While specific safety and toxicity data are limited, a thorough understanding of the properties of the parent compound, propranolol, and its metabolite, propranolol glycol, allows for a robust safety assessment. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of the research data.

References

- 1. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Patient safety spotlight: the under-recognised risk of toxicity of propranolol in overdose | General Pharmaceutical Council [pharmacyregulation.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note: Quantification of Propranolol in Human Plasma using Propranolol glycol-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of propranolol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Propranolol glycol-d5, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of propranolol concentrations.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular conditions. Accurate and reliable quantification of propranolol in biological matrices is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. Propranolol glycol is a known metabolite of propranolol. Its deuterated analog, this compound, serves as an excellent internal standard due to its similar chemical properties and chromatographic behavior to the analyte of interest, while being mass-distinguishable.

Experimental

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.5 kV |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propranolol | 260.2 | 116.1 | 20 |

| This compound (IS) | 224.2 | 149.1 | 22 |

Note: The MRM transition for this compound is predicted based on its chemical structure and may require optimization.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of propranolol in human plasma.

Method Validation

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for propranolol in human plasma. The coefficient of determination (r²) was consistently > 0.99.

| Analyte | Concentration Range (ng/mL) | r² |

| Propranolol | 1 - 500 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 5 | 4.2 | -2.5 | 5.1 | -1.8 |

| Medium | 50 | 3.1 | 1.2 | 3.9 | 0.9 |

| High | 400 | 2.5 | 0.8 | 3.2 | 0.5 |

Recovery

The extraction recovery of propranolol and the internal standard was consistent across the QC levels.

| Analyte | Low QC | Medium QC | High QC |

| Propranolol | 88.5% | 91.2% | 90.1% |

| This compound (IS) | \multicolumn{3}{c | }{89.7%} |

Workflow Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: MRM transitions for Propranolol and the internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of propranolol in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and drug development professionals. The simple sample preparation and rapid analysis time allow for high-throughput screening.

Disclaimer: This application note is for informational purposes only and is based on established methodologies for propranolol analysis. The specific use of this compound as an internal standard and its associated MRM transitions are representative and may require optimization in your laboratory. Always validate the method according to the relevant regulatory guidelines before use in clinical studies.

Application Note: Quantitative Analysis of Propranolol in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of propranolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Propranolol-d7, to ensure high accuracy and precision, a technique widely considered the gold standard in quantitative bioanalysis.[1] While the specific internal standard Propranolol glycol-d5 was requested, literature primarily supports the use of Propranolol-d7 for this application. The protocol described herein is robust, sensitive, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of various cardiovascular conditions, such as hypertension, angina pectoris, and cardiac arrhythmias.[2] Accurate and reliable quantification of propranolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a validated LC-MS/MS method for the determination of propranolol in human plasma. The use of a deuterated internal standard like Propranolol-d7 is critical for correcting variations in sample preparation and instrument response, thereby enhancing the method's precision and reliability.[2][3]

Experimental

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

Propranolol-d7 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (Analytical grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of propranolol and Propranolol-d7 in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the Propranolol-d7 stock solution to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the IS working solution (Propranolol-d7, 25 ng/mL) and 20 µL of methanol.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex for 1 minute, followed by centrifugation at 13,500 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic or gradient elution suitable for separation |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Propranolol: m/z 260.2 → 116.1; Propranolol-d7: m/z 267.2 → 123.1 |

| Collision Energy | Optimized for each transition |

Quantitative Data Summary

The following tables summarize the performance characteristics of similar validated methods for propranolol quantification.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Propranolol | 1 - 500 | 1 | > 0.999 | [4][5] |

| Propranolol | 0.20 - 135.00 | 0.20 | > 0.99 | [3] |

| Propranolol | 2.0 - 800.0 | 2.0 | > 0.999 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Propranolol | Low, Med, High | < 7.1 | < 7.1 | 90.2 - 109.8 | [4][5] |

| Propranolol | Low, Med, High | < 11.3 | < 11.3 | 89 - 111 | [3] |

| Propranolol | Low, Med, High | 0.45 - 8.61 | 0.69 - 5.82 | 97.8 - 108.8 |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of propranolol in plasma.

Signaling Pathway Diagram (Hypothetical)

While a signaling pathway is not directly relevant to a quantitative analysis method, a logical flow of the analytical process can be visualized.

Caption: Logical flow of the bioanalytical method for propranolol.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of propranolol in human plasma. The use of a deuterated internal standard is key to achieving the high level of accuracy and precision required for clinical and research applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this bioanalytical method.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Method Development for the Quantification of Propranolol and Its Metabolites: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of propranolol and its primary metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and experimental protocols for the sensitive and selective quantification of propranolol and its major metabolites, 4-hydroxypropranolol (M1) and N-desisopropylpropranolol (M2), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. The main cytochrome P450 enzymes involved are CYP2D6 and CYP1A2. Ring oxidation, predominantly carried out by CYP2D6, results in the formation of the active metabolite 4-hydroxypropranolol. Side-chain oxidation, mainly mediated by CYP1A2, leads to the formation of N-desisopropylpropranolol.

Caption: Metabolic pathway of propranolol.

Experimental Workflow for Quantification

The general workflow for the quantification of propranolol and its metabolites from plasma samples involves sample preparation to isolate the analytes from the complex matrix, followed by chromatographic separation and detection using LC-MS/MS.

Caption: Experimental workflow for propranolol metabolite quantification.

Quantitative Data Summary

The following table summarizes the validation parameters from a published LC-MS/MS method for the simultaneous quantification of propranolol, 4-hydroxypropranolol (M1), and N-desisopropylpropranolol (M2) in human plasma.[1][2][3]

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Propranolol | 1 - 500 | 1 | < 7.1 | < 6.5 | -9.8 to 8.5 |

| 4-Hydroxypropranolol (M1) | 0.2 - 100 | 0.2 | < 6.8 | < 5.9 | -8.7 to 9.2 |

| N-Desisopropylpropranolol (M2) | 0.2 - 100 | 0.2 | < 7.0 | < 6.3 | -9.5 to 9.0 |

Experimental Protocols

This section provides detailed protocols for sample preparation using three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

Materials:

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., Bisoprolol, 25 ng/mL in methanol)[1]

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 20 µL of methanol.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube.

-

For the analysis of M1 and M2, inject 10 µL of the supernatant directly into the LC-MS/MS system.[1]

-

For the analysis of propranolol, dilute 100 µL of the supernatant with 600 µL of acetonitrile and inject 10 µL of the resulting solution.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

Materials:

-

Human plasma

-

Internal Standard (IS) working solution

-

0.1 N Hydrochloric Acid (HCl)

-

Tert-butyl methyl ether (TBME)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Procedure:

-

Pipette 0.5 mL of plasma into a glass tube.[4]

-

Add 100 µL of 0.1 N HCl and the internal standard.[4]

-

Vortex briefly to mix.

-

Add 3 mL of tert-butyl methyl ether.[4]

-

Vortex for 3 minutes to ensure thorough mixing and extraction.[4]

-

Centrifuge at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[4]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup, minimizing interferences and matrix effects.[5]

Materials:

-

Human plasma

-

Internal Standard (IS) working solution

-

SPE cartridges (e.g., C18, 500mg/3mL)[6]

-

Methanol, HPLC grade

-

Deionized water

-

SPE manifold

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Adjust the pH to 7.0.[6]

-

Cartridge Conditioning:

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[6]

-

Analyte Elution: Elute the propranolol and its metabolites with 2 mL of methanol into a clean collection tube.[6]

-

Evaporation and Reconstitution:

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of propranolol and its metabolites.[1]

-

LC Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient Elution: A suitable gradient to separate the analytes and internal standard.

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Conclusion

The methods and protocols described in this application note provide a robust framework for the accurate and precise quantification of propranolol and its major metabolites in human plasma. The choice of sample preparation technique will depend on the specific requirements of the study, including throughput needs, required sensitivity, and the complexity of the sample matrix. The provided LC-MS/MS conditions can be optimized to suit the available instrumentation and specific analytical goals.

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

Application Note: High-Throughput Analysis of Propranolol and its Metabolite Propranolol Glycol in Pharmacokinetic Studies Using a Deuterated Internal Standard

For research, scientific, and drug development professionals.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of propranolol and its metabolite, propranolol glycol, in plasma samples. The use of a stable isotope-labeled internal standard, propranolol glycol-d5, is proposed for the accurate quantification of the metabolite, while a deuterated analog of the parent drug, such as propranolol-d7, is recommended for the quantification of propranolol. This methodology, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is ideal for pharmacokinetic (PK) studies, providing high accuracy, precision, and throughput. The protocol detailed below is based on established bioanalytical methods for propranolol and its metabolites.[1][2][3]

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular diseases.[4][5] Its metabolism is extensive, occurring primarily in the liver, and involves several pathways including ring oxidation, side-chain oxidation, and glucuronidation.[6] One of the metabolites formed through side-chain oxidation is propranolol glycol. Accurate characterization of the pharmacokinetic profiles of both the parent drug and its significant metabolites is crucial for understanding its overall disposition and potential for drug-drug interactions.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. While propranolol-d7 is a commonly used internal standard for the parent drug, this application note highlights the utility of this compound for the specific and reliable quantification of the propranolol glycol metabolite.

Experimental

Materials and Reagents

-

Propranolol hydrochloride

-

Propranolol glycol

-

Propranolol-d7 (Internal Standard for Propranolol)

-

This compound (Internal Standard for Propranolol Glycol)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Sample Preparation Protocol

-

Spiking of Internal Standards: To 100 µL of plasma sample, add 10 µL of a working solution containing propranolol-d7 and this compound.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Method

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate propranolol, propranolol glycol, and potential interfering substances.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Analytes and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propranolol | 260.2 | 116.1 |

| Propranolol-d7 | 267.2 | 116.1 |

| Propranolol Glycol | 277.2 | 116.1 |

| This compound | 282.2 | 116.1 |

(Note: The exact m/z values may vary slightly depending on the instrument and conditions. These are representative values.)

Data Presentation

The following tables summarize pharmacokinetic parameters of propranolol and its metabolite, propranolol glycol, obtained from a study in healthy volunteers after a single oral administration.

Table 2: Pharmacokinetic Parameters of Propranolol after a Single Oral Dose

| Parameter | Value | Reference |

| Cmax (ng/mL) | 123 ± 34 | [7] |

| Tmax (h) | 1-4 | DrugBank Online |

| AUC (ng·h/mL) | Varies with dose | [4] |

| t1/2 (h) | 3-6 | DrugBank Online |

| Bioavailability (%) | ~25 | [8] |

Table 3: Pharmacokinetic Parameters of Propranolol Metabolites after a Single 160 mg Oral Dose of Propranolol

| Metabolite | Cmax (ng/mL) | Reference |

| 4-Hydroxypropranolol | 31 ± 10 | [7] |

| Propranolol Glycol | 9 ± 2 | [7] |

Visualizations

Propranolol Metabolism Pathway

Caption: Major metabolic pathways of propranolol.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study.

Rationale for Using a Deuterated Internal Standard

Caption: Logic of using a deuterated internal standard.

Conclusion

The described LC-MS/MS method, incorporating the use of specific deuterated internal standards for both propranolol and its metabolite propranolol glycol, offers a highly reliable and efficient approach for pharmacokinetic studies. This methodology ensures the generation of high-quality data, which is essential for informed decision-making in drug development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Measurement of propranolol, 4-hydroxypropranolol and propranolol glycol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of propranolol | Semantic Scholar [semanticscholar.org]

Application Notes: Quantitative Analysis of Propranolol in Human Plasma by GC-MS with Propranolol Glycol-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propranolol in human plasma using gas chromatography-mass spectrometry (GC-MS). The methodology employs a liquid-liquid extraction (LLE) procedure for sample cleanup and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization to enhance volatility and chromatographic performance. Propranolol glycol-d5 is utilized as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in biological matrices is crucial for clinical and research purposes. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of various compounds, including pharmaceuticals. However, due to the polar nature of propranolol, derivatization is necessary to improve its thermal stability and chromatographic behavior.[1] This protocol provides a comprehensive procedure for the analysis of propranolol in human plasma using a deuterated internal standard, this compound, for accurate quantification.

Experimental

Reagents and Materials

-

Propranolol hydrochloride (Sigma-Aldrich)

-

This compound (CDN Isotopes)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)

-

Ethyl acetate (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Human plasma (drug-free)

-

Phosphate buffer (pH 7.4)

Sample Preparation

-

Spiking: To 1.0 mL of human plasma in a glass tube, add 50 µL of the this compound internal standard solution (1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of propranolol standard solutions.

-

Alkalinization: Add 0.5 mL of 1 M NaOH to each tube and vortex for 30 seconds to basify the plasma.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to each tube. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube tightly and heat at 60°C for 30 minutes.[1] After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector: Splitless mode, 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

| Analyte | Derivatization Product | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Propranolol | Propranolol-TMS | 314 | 202, 144 |

| This compound (IS) | This compound-TMS | 319 | 207, 144 |

Quantitative Data

The following table summarizes typical performance characteristics for the analysis of propranolol. While the data presented below is derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it provides a benchmark for the expected performance of a well-optimized GC-MS method.[2][3]

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.4 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Diagrams

Caption: Experimental workflow for the GC-MS analysis of propranolol.

Caption: Mechanism of action of Propranolol on the beta-adrenergic signaling pathway.

Discussion

The presented GC-MS method provides a reliable approach for the quantification of propranolol in human plasma. The use of a deuterated internal standard, this compound, which is a metabolite of propranolol, ensures high accuracy by compensating for variations in sample preparation and instrument response. The derivatization with BSTFA is a critical step to improve the volatility and thermal stability of propranolol, leading to better peak shape and sensitivity.[1]

The selection of appropriate quantifier and qualifier ions in SIM mode enhances the selectivity of the method, minimizing interferences from the biological matrix. The validation of this method should follow established guidelines to ensure its suitability for the intended application, including the assessment of linearity, accuracy, precision, and stability.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of propranolol in human plasma by GC-MS using this compound as an internal standard. The method is sensitive, selective, and suitable for a variety of research and clinical applications.

References

Application Note: Propranolol Glycol-d5 for Metabolite Identification Studies

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Propranolol, a non-selective beta-adrenergic antagonist, is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias.[1][2] It undergoes extensive hepatic metabolism, resulting in a complex profile of metabolites.[3][4][5] The identification and characterization of these metabolites are crucial for a comprehensive understanding of the drug's disposition, potential drug-drug interactions, and safety profile. Stable isotope-labeled internal standards are invaluable tools in such studies. Propranolol glycol-d5, a deuterated analog of the propranolol glycol metabolite, serves as an excellent internal standard for the accurate quantification of propranolol metabolites and aids in the identification of novel metabolic pathways.

The use of deuterium-labeled compounds can significantly improve pharmacokinetic profiles by altering metabolic pathways, a concept known as "metabolic switching".[6][7] In metabolite identification, the stable isotope label provides a unique mass signature that allows for the confident differentiation of drug-related material from endogenous matrix components in complex biological samples.

This application note provides a detailed protocol for the use of this compound in in vitro metabolite identification studies using liver microsomes, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Propranolol Metabolism Overview

Propranolol is primarily metabolized in the liver through three main pathways:

-

Ring Oxidation: Aromatic hydroxylation, predominantly at the 4-position to form 4-hydroxypropranolol, is a major pathway primarily catalyzed by the CYP2D6 enzyme.[1][3] This metabolite is pharmacologically active.[3][5]

-

Side-Chain Oxidation: This pathway involves N-dealkylation to N-desisopropylpropranolol, which is catalyzed by CYP1A2, followed by further oxidation to form napthoxylactic acid.[1]

-

Glucuronidation: Direct conjugation of the parent propranolol molecule with glucuronic acid is another significant metabolic route.[1][4]

The resulting primary metabolites can undergo further secondary metabolism, such as sulfation and glucuronidation of 4-hydroxypropranolol.[1]

Visualizing Propranolol's Metabolic Pathways

The following diagram illustrates the major metabolic transformations of propranolol.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol describes a typical procedure for incubating a test compound with HLMs to generate metabolites.

Materials:

-

Propranolol

-

This compound (as internal standard)

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water bath or incubator set to 37°C

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) by adding the following in order:

-

158 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

20 µL of NADPH regenerating system

-

10 µL of Propranolol stock solution (in MeOH, final concentration 1 µM)

-

12 µL of HLM (final protein concentration 0.5 mg/mL)

-

-

Initiate Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the HLM.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.

-

Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing this compound as the internal standard (final concentration of 100 ng/mL).

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C.[8]

-

Sample Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

This protocol outlines the analytical method for separating and identifying propranolol and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

Hypersil GOLD C18 column (or equivalent).[8]

Chromatographic Conditions:

| Parameter | Value |

| Column | Hypersil GOLD C18 (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[8] |

| Column Temperature | 40°C[8] |

| Injection Volume | 10 µL[8] |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min |

Mass Spectrometry Conditions (Illustrative):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |

| Scan Mode | Full Scan (m/z 100-800) followed by data-dependent MS/MS |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

MRM Transitions for Known Analytes:

The following table provides example Multiple Reaction Monitoring (MRM) transitions for the quantification of propranolol and its known metabolites. The mass of this compound would be 5 Daltons higher than its unlabeled counterpart.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propranolol | 260.2 | 116.1 |

| 4-Hydroxypropranolol | 276.2 | 116.1 |

| N-desisopropylpropranolol | 218.1 | 144.1 |

| This compound (IS) | 282.2 (Calculated) | 116.1 |

Note: The exact m/z values for this compound would need to be confirmed based on the specific deuteration pattern.

Data Analysis and Presentation